Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring fused with a piperidine moiety, which enhances its potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate, typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method utilizes readily available starting materials such as Fe (III) salt, oxidant (t- BuO)2, and ligand (1,10-phenanthroline). Another method involves the reaction of ethyl 2-(2-acyloxyphenyl)acetate with t-BuOK, which avoids the use of transition metal catalysts and column chromatography .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale synthesis techniques that ensure high yield and purity. The methods mentioned above can be adapted for industrial production by optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols.
Scientific Research Applications
Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antibacterial and anti-tumor properties.
Medicine: Investigated for its potential as a drug candidate due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The piperidine moiety enhances the compound’s ability to bind to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds such as benzofuran oxides and benzofuran alcohols share similar structural features and biological activities.
Piperidine derivatives: Compounds like substituted piperidines and spiropiperidines exhibit similar pharmacological properties.
Uniqueness
Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate is unique due to its combination of a benzofuran ring and a piperidine moiety, which enhances its potential for diverse applications in chemistry, biology, medicine, and industry .
Biological Activity
Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a benzofuran core with a piperidine moiety, which is known for enhancing the biological activity of compounds. The synthesis typically involves the reaction of benzofuran derivatives with piperidine under conditions that promote ether formation, often utilizing reagents such as diisopropyl azodicarboxylate for coupling reactions .
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and demonstrated effective inhibition, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function, although specific pathways remain to be elucidated .
Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating potent growth inhibition compared to controls like 5-Fluorouracil . The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways .
Anti-parasitic Effects
The compound has also been investigated for its anti-parasitic properties, particularly against Leishmania species. In vitro assays indicated that it effectively inhibited the growth of both promastigote and amastigote forms of Leishmania donovani, with EC50 values significantly lower than those of standard treatments like pentamidine . This suggests its potential as a therapeutic agent for treating leishmaniasis.
The biological activities of this compound are attributed to its interaction with various biochemical targets:
- Histamine Receptor Modulation : Some derivatives have been identified as antagonists or inverse agonists at the histamine H3 receptor, which may contribute to their neuropharmacological effects .
- N-myristoyltransferase Inhibition : The compound has been linked to the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for the post-translational modification of proteins involved in cellular signaling pathways related to infections and cancer progression .
Study on Anticancer Activity
A recent study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to a significant increase in apoptotic markers, including elevated levels of caspase-9, suggesting that the compound effectively triggers programmed cell death in cancerous cells .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 29.7 | Apoptosis induction |
MCF-7 | 12.5 | Caspase activation |
Study on Anti-leishmanial Activity
In another investigation focusing on leishmaniasis, this compound showed promising results against Leishmania donovani with an EC50 value of 4.5 µM, outperforming several conventional treatments .
Form | EC50 (µM) | Standard Treatment EC50 (µM) |
---|---|---|
Promastigote | 2.6 | Pentamidine (2.7) |
Amastigote | 4.5 | Miltefosine (4.8) |
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
ethyl 3-piperidin-4-yloxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-2-19-16(18)15-14(20-11-7-9-17-10-8-11)12-5-3-4-6-13(12)21-15/h3-6,11,17H,2,7-10H2,1H3 |
InChI Key |
HUZCOELURBCGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)OC3CCNCC3 |
Origin of Product |
United States |
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